molecular formula C24H15NO B13996803 3-(Dibenzofuran-2-yl)-9H-carbazole

3-(Dibenzofuran-2-yl)-9H-carbazole

Cat. No.: B13996803
M. Wt: 333.4 g/mol
InChI Key: VRRXSGIYIUJVED-UHFFFAOYSA-N
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Description

3-(Dibenzofuran-2-yl)-9H-carbazole is a polycyclic aromatic hydrocarbon featuring a carbazole core fused with a dibenzofuran moiety. This compound has garnered significant attention due to its optoelectronic properties, particularly in organic light-emitting diodes (OLEDs) . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions, enabling high yields (e.g., 95.3% for intermediates) and precise structural control . The dibenzofuran unit enhances thermal stability and electron-transport capabilities, making it a promising host material in phosphorescent OLEDs (PhOLEDs) .

Properties

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

3-dibenzofuran-2-yl-9H-carbazole

InChI

InChI=1S/C24H15NO/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-23(18)26-24/h1-14,25H

InChI Key

VRRXSGIYIUJVED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)OC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole typically involves the following steps:

Industrial Production Methods

Industrial production of 3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Mechanism of Action

The mechanism of action of 3-(Dibenzo[b,d]furan-2-yl)-9H-carbazole depends on its specific application:

Comparison with Similar Compounds

Structural Analogues

Common analogues include:

  • 3-(Dibenzothiophen-4-yl)-9H-carbazole : Replaces dibenzofuran with dibenzothiophene .
  • 3,6-Di(2-furyl)-9H-carbazole : Symmetrical substitution with furan groups .
  • Triazine-functionalized derivatives : E.g., BFTC (3-(dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole) .

Comparative Analysis of Physical and Chemical Properties

Table 1: Key Properties of 3-(Dibenzofuran-2-yl)-9H-Carbazole and Analogues

Compound Molecular Weight (g/mol) Thermal Stability (°C) Solubility Key Applications
This compound 409.48 >300 (decomposition) Low in polar solvents OLED host materials
3-(Dibenzothiophen-4-yl)-9H-carbazole 423.54 >300 Similar OLED host materials
3,6-Di(2-furyl)-9H-carbazole 314.34 N/A Moderate in DMF Anticancer agents
BFTC 564.64 >350 Low High-efficiency PhOLEDs

Notes:

  • Dibenzothiophene derivatives exhibit higher molecular weights and enhanced charge transport due to sulfur’s electron-rich nature .
  • Triazine-containing analogues (e.g., BFTC) show superior thermal stability (>350°C), critical for device longevity .

Electronic and Optoelectronic Performance

Table 2: Electronic Properties and Device Performance

Compound HOMO (eV) LUMO (eV) EL Efficiency (cd/A) External Quantum Efficiency (%)
This compound -5.8 -2.4 54.2 (BFTC-based) 21.9 (BTTC-based)
BTTC (dibenzothiophene analogue) -5.6 -2.3 69.3 21.9
3,6-Di(2-furyl)-9H-carbazole N/A N/A N/A N/A

Key Findings :

  • BTTC outperforms BFTC in electroluminescence (69.3 cd/A vs. 54.2 cd/A) due to sulfur’s higher electron mobility .
  • The dibenzofuran unit in BFTC provides balanced charge injection, reducing efficiency roll-off in PhOLEDs .

Anticancer Potential

  • 3,6-Di(2-furyl)-9H-carbazole : Inhibits Topoisomerase IIα (Topo IIα) with IC₅₀ < 10 µM, showing selectivity over Topo IIβ .
  • 2,7-Di(2-furyl)-9H-carbazole : Less active, highlighting the importance of substitution pattern (3,6 > 2,7) .

Mechanism of Action

  • 3,6-Di(2-furyl) derivative : Acts as a catalytic inhibitor by stabilizing Topo II-DNA cleavage complexes .

Biological Activity

3-(Dibenzofuran-2-yl)-9H-carbazole is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C19H13N(Molecular Weight 265 31 g mol)\text{C}_{19}\text{H}_{13}\text{N}\quad (\text{Molecular Weight 265 31 g mol})

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that carbazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study reported that various carbazole derivatives showed strong antimicrobial activity against several bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds were notably low, indicating potent activity:

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli0.49
This compoundA. niger0.98

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

2. Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. A review highlighted its efficacy in inhibiting cell proliferation across multiple types of cancer:

Cell LineIC50 (nM)
Calu1 (Lung carcinoma)2.5
MDA MB231 (Breast carcinoma)0.198
TCC-SUP (Urinary bladder carcinoma)0.025

These findings indicate that this compound may be particularly effective against lung and breast cancers, showcasing its potential as an anticancer therapeutic .

The mechanisms underlying the biological activities of this compound involve various pathways:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits fungal growth by interfering with cellular metabolism.
  • Antitumor Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways, ultimately leading to cell death .

Case Studies

A notable case study involved the synthesis and evaluation of a series of carbazole derivatives, including this compound, which were tested against human cancer cell lines. The study found that modifications in the structural components significantly influenced the cytotoxic effects observed .

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